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Abstract
9β,10α-Progesterone, commonly known as dydrogesterone, is a synthetic retro-stereoisomer of

progesterone. Its unique three-dimensional structure confers a high selectivity for the

progesterone receptor, resulting in potent progestogenic activity with an improved oral

bioavailability compared to natural progesterone. This technical guide provides an in-depth

overview of the chemical structure, physicochemical properties, pharmacodynamics, and

pharmacokinetics of 9β,10α-progesterone. Detailed experimental protocols for key assays are

provided to facilitate further research and development in the field.

Chemical Structure and Properties
9β,10α-Progesterone is a stereoisomer of progesterone, with the chemical name (9β,10α)-

pregna-4,6-diene-3,20-dione.[1] The key structural difference lies in the orientation of the

hydrogen atom at the 9th carbon (β-position) and the methyl group at the 10th carbon (α-

position), which is the reverse of the configuration in natural progesterone. This "retro"

configuration results in a bent molecular structure.

Table 1: Physicochemical Properties of 9β,10α-Progesterone and Progesterone
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Property
9β,10α-Progesterone
(Dydrogesterone)

Progesterone

IUPAC Name

(8S,9R,10S,13S,14S,17S)-17-

acetyl-10,13-dimethyl-

1,2,8,9,11,12,14,15,16,17-

decahydrocyclopenta[a]phena

nthren-3-one

Pregn-4-ene-3,20-dione

Molecular Formula C₂₁H₂₈O₂ C₂₁H₃₀O₂

Molecular Weight 312.45 g/mol 314.47 g/mol

Melting Point 168-170 °C 126-131 °C

Solubility

Practically insoluble in water;

Soluble in acetone and

chloroform; Sparingly soluble

in ethanol.

Practically insoluble in water.

logP 3.4 3.87

Pharmacodynamics
The biological effects of 9β,10α-progesterone are primarily mediated through its interaction with

the progesterone receptor (PR).

Progesterone Receptor Signaling Pathway
Progesterone, and its synthetic analogues like dydrogesterone, exert their effects by binding to

and activating progesterone receptors. These receptors, upon ligand binding, translocate to the

nucleus and bind to specific DNA sequences known as progesterone response elements

(PREs), thereby modulating the transcription of target genes.
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Figure 1. Simplified Progesterone Receptor Signaling Pathway.

Receptor Binding and Selectivity
9β,10α-Progesterone is highly selective for the progesterone receptor. Unlike natural

progesterone and some other synthetic progestins, it has negligible affinity for androgen,

estrogen, glucocorticoid, and mineralocorticoid receptors. This high selectivity is attributed to its

unique "retro" steroid structure.

Table 2: Pharmacodynamic Properties of 9β,10α-Progesterone and Progesterone
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Parameter
9β,10α-Progesterone
(Dydrogesterone)

Progesterone

Primary Target Progesterone Receptor (PR) Progesterone Receptor (PR)

Receptor Binding Affinity

(Relative to Progesterone)
~16% 100%

Selectivity Highly selective for PR
Binds to other steroid

receptors

Androgenic/Estrogenic Activity None Weak

Pharmacokinetics
The pharmacokinetic profile of 9β,10α-progesterone is characterized by its good oral

bioavailability and rapid metabolism.

Table 3: Pharmacokinetic Properties of 9β,10α-Progesterone and Progesterone

Parameter
9β,10α-Progesterone
(Dydrogesterone)

Progesterone

Route of Administration Oral Oral, Vaginal, Intramuscular

Oral Bioavailability 28% <10%

Protein Binding >90% 96-99%

Primary Metabolite
20α-dihydrodydrogesterone

(DHD)

Pregnanediol,

Allopregnanolone

Metabolizing Enzymes
Aldo-keto reductases

(AKR1C), CYP3A4

5α- and 5β-reductases,

CYP3A4, CYP2C19

Elimination Half-life
5-7 hours (Dydrogesterone),

14-17 hours (DHD)

5-20 minutes (initial), 20-26

hours (terminal)

Experimental Protocols
Progesterone Receptor Competitive Binding Assay
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This protocol outlines a fluorescence polarization-based competitive binding assay to

determine the binding affinity of test compounds to the progesterone receptor.

1. Reagent Preparation
- PR-LBD solution

- Fluorescent tracer solution
- Test compound dilutions

2. Assay Plate Setup
- Add test compounds/controls to 384-well plate

3. Incubation
- Add PR-LBD/tracer premix

- Incubate at room temperature (1-4h)

4. Fluorescence Polarization Measurement
- Read plate on a compatible reader

5. Data Analysis
- Calculate millipolarization (mP) values

- Generate competition curve
- Determine IC50 and Ki values

Click to download full resolution via product page

Figure 2. Experimental Workflow for a PR Competitive Binding Assay.

Methodology:

Reagent Preparation:

Prepare a working solution of recombinant human Progesterone Receptor Ligand-Binding

Domain (PR-LBD) in assay buffer.
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Prepare a working solution of a fluorescently labeled progesterone ligand (tracer) in assay

buffer.

Prepare serial dilutions of the test compound (e.g., 9β,10α-progesterone) and a known PR

ligand (e.g., progesterone) as a positive control.

Assay Plate Setup:

In a black, low-volume 384-well microplate, add the serially diluted test compounds and

controls.

Incubation:

Prepare a premix of the PR-LBD and fluorescent tracer.

Add the premix to each well of the assay plate.

Incubate the plate at room temperature for 1 to 4 hours, protected from light.

Fluorescence Polarization Measurement:

Measure the fluorescence polarization on a compatible plate reader at the appropriate

excitation and emission wavelengths for the tracer.

Data Analysis:

Calculate the millipolarization (mP) values.

Plot the mP values against the log concentration of the test compound to generate a

competition curve.

Determine the IC₅₀ value (the concentration of the test compound that displaces 50% of

the fluorescent tracer) from the curve using non-linear regression analysis.

Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.

In Vitro Metabolism Assay Using Human Liver
Microsomes
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This protocol describes an in vitro method to study the metabolism of 9β,10α-progesterone

using human liver microsomes.

1. Incubation Setup
- Prepare incubation mixture (microsomes, buffer, test compound)

- Pre-incubate at 37°C

2. Reaction Initiation
- Add NADPH to start the reaction

3. Time-Point Sampling
- Aliquot at different time points

- Stop reaction with cold acetonitrile

4. Sample Processing
- Centrifuge to pellet protein

- Collect supernatant

5. LC-MS/MS Analysis
- Analyze supernatant to quantify parent compound and metabolites

Click to download full resolution via product page

Figure 3. Experimental Workflow for an In Vitro Metabolism Assay.

Methodology:

Incubation Setup:

Prepare an incubation mixture containing human liver microsomes, phosphate buffer (pH

7.4), and the test compound (9β,10α-progesterone).

Pre-incubate the mixture at 37°C for 5 minutes.
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Reaction Initiation:

Initiate the metabolic reaction by adding a solution of NADPH.

Time-Point Sampling:

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation

mixture.

Stop the reaction by adding an equal volume of cold acetonitrile containing an internal

standard.

Sample Processing:

Centrifuge the samples to precipitate the microsomal proteins.

Collect the supernatant for analysis.

LC-MS/MS Analysis:

Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS) method to quantify the remaining parent compound and

identify and quantify any metabolites formed.

Pharmacokinetic Study in Healthy Female Volunteers
This protocol provides a general framework for a clinical study to evaluate the

pharmacokinetics of orally administered 9β,10α-progesterone.[2][3][4][5]
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1. Subject Screening & Enrollment
- Healthy female volunteers

- Informed consent

2. Drug Administration
- Single oral dose of 9β,10α-progesterone

- Fasting conditions

3. Serial Blood Sampling
- Pre-dose and at multiple time points post-dose (e.g., up to 72h)

4. Bioanalytical Method
- Quantify drug and metabolite concentrations in plasma using LC-MS/MS

5. Pharmacokinetic Analysis
- Calculate parameters (Cmax, Tmax, AUC, t1/2)

- Non-compartmental analysis

Click to download full resolution via product page

Figure 4. Experimental Workflow for a Pharmacokinetic Study.

Methodology:

Study Design: A randomized, open-label, single-dose, crossover, or parallel-group study in

healthy adult female volunteers under fasting conditions.[2][3]

Drug Administration: A single oral dose of a 9β,10α-progesterone tablet is administered with

a standardized volume of water after an overnight fast.[2][3]

Blood Sampling: Serial blood samples are collected in tubes containing an appropriate

anticoagulant at pre-dose and at various time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4,

6, 8, 12, 24, 48, and 72 hours).[2][3]
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Plasma Separation and Storage: Plasma is separated by centrifugation and stored at -20°C

or lower until analysis.

Bioanalytical Method: The concentrations of 9β,10α-progesterone and its major metabolite,

20α-dihydrodydrogesterone, in plasma samples are determined using a validated LC-MS/MS

method.[1][6]

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum plasma

concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time

curve), and t₁/₂ (elimination half-life) are calculated using non-compartmental analysis.

Conclusion
9β,10α-Progesterone (dydrogesterone) is a potent and selective progestin with a favorable

pharmacokinetic profile for oral administration. Its unique stereochemistry results in high

specificity for the progesterone receptor, minimizing off-target effects. The information and

experimental protocols provided in this guide serve as a valuable resource for researchers and

professionals involved in the study and development of progestogenic compounds for various

therapeutic applications. Further research into the nuanced molecular interactions and

signaling pathways of 9β,10α-progesterone will continue to enhance our understanding and

utilization of this important therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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